Cannabiscitrin

Catalog No.
S629674
CAS No.
520-14-9
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabiscitrin

CAS Number

520-14-9

Product Name

Cannabiscitrin

IUPAC Name

2-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5,7-trihydroxychromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)33-11-2-6(1-9(25)14(11)26)20-18(30)16(28)13-8(24)3-7(23)4-10(13)32-20/h1-4,12,15,17,19,21-27,29-31H,5H2

InChI Key

ZJYAVUPWMNHHEU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O

Synonyms

cannabiscitrin

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O

Chemical Structure and Identification

Cannabiscitrin was first identified in 1975 and its chemical structure was fully established in 1982. It is a monoglucoside of the flavonol cannabiscetin, meaning it consists of a cannabiscetin molecule attached to a single sugar group. Source: Constitution of cannabiscitrin | Proceedings - SpringerLink:

Potential Biological Activities

Some preliminary laboratory studies suggest that cannabiscitrin may possess various biological activities, including:

  • Antioxidant properties: Cannabiscitrin, like many other flavonoids, exhibits antioxidant properties, which means it may help scavenge harmful free radicals in the body. Source: Free radical scavenging activity of flavonoids from Cannabis sativa - Journal of Agricultural and Food Chemistry:
  • Anti-inflammatory effects: Studies suggest cannabiscitrin might have anti-inflammatory effects, potentially offering benefits in conditions like inflammatory bowel disease. However, more research is needed to confirm these findings. Source: In vitro anti-inflammatory activity of some Cannabis sativa constituents - Phytotherapy Research:

Cannabiscitrin is a flavonoid compound with the chemical formula C21H20O13, classified as a glucoside of cannabiscetin. It is primarily found in various species of the Cannabis plant and is characterized by its unique structure, which includes multiple hydroxyl groups that contribute to its biological activities. Cannabiscitrin is notable for its potential health benefits and interactions within biological systems, particularly in relation to its antioxidant properties.

  • The mechanism of action of cannabiscitrin within the cannabis plant or in the human body is not yet fully understood.
  • Flavonoids like cannabiscitrin are known to have various potential biological effects, including antioxidant and anti-inflammatory properties [].
  • However, specific research on cannabiscitrin's mechanism of action is lacking and requires further investigation.
  • There is currently limited information on the safety profile of isolated cannabiscitrin.
  • More research is needed to assess any potential hazards or toxicity.
Typical of flavonoids. Key reactions include:

  • Hydrolysis: Cannabiscitrin can be hydrolyzed to yield cannabiscetin and glucose. This reaction often occurs under acidic or enzymatic conditions.
  • Methylation: The glucoside can be methylated to form pentamethyl ethers, which upon hydrolysis produce pentamethyl cannabiscetin .
  • Oxidation: Cannabiscitrin is susceptible to oxidation, leading to various degradation products depending on the conditions applied.

These reactions are significant for understanding its stability and reactivity in different environments.

Cannabiscitrin exhibits a range of biological activities attributed to its flavonoid structure:

  • Antioxidant Properties: It has been shown to possess strong antioxidant capabilities, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies indicate that cannabiscitrin can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Activity: Preliminary research suggests that it may have antimicrobial properties, making it a candidate for further investigation in the field of natural antimicrobial agents.

These biological activities highlight cannabiscitrin's potential therapeutic applications.

The synthesis of cannabiscitrin can be achieved through various methods:

  • Natural Extraction: Isolated from Cannabis species through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves the methylation of cannabiscetin followed by hydrolysis processes to yield cannabiscitrin .
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce cannabiscitrin efficiently.

These methods are crucial for producing cannabiscitrin for research and potential commercial applications.

Cannabiscitrin has several promising applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a dietary supplement.
  • Pharmaceuticals: Its bioactive properties make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.
  • Cosmetics: Its skin-protective effects may be utilized in cosmetic formulations aimed at reducing skin aging and damage.

These applications underscore the compound's versatility and potential market value.

Cannabiscitrin shares structural similarities with several other flavonoids, which can be compared based on their biological activities and chemical properties:

CompoundStructure CharacteristicsBiological ActivityUnique Features
CannabiscetinFlavonol without glucosideAntioxidant, anti-inflammatoryDirectly derived from cannabiscitrin
Quercetin3-hydroxyflavoneAntioxidant, antihistamineWidely studied for allergy relief
MyricetinPentahydroxyflavoneAntioxidant, anticancerExhibits unique anticancer properties
RutinQuercetin glycosideAntioxidant, cardiovascular healthKnown for enhancing blood circulation

Cannabiscitrin's uniqueness lies in its specific glucoside structure and the presence of multiple hydroxyl groups, which may enhance its solubility and bioavailability compared to other flavonoids.

Physical Description

Solid

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

Melting Point

220 °C

Other CAS

520-14-9

Wikipedia

Myricetin 3'-O-beta-D-glucopyranoside

Dates

Modify: 2023-08-15

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